molecular formula C20H17N5O2S B11484462 1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11484462
M. Wt: 391.4 g/mol
InChI Key: BFSVZSCVCJYXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a thiophene ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA). The reaction is carried out under reflux conditions to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methylphenyl group, where halogenating agents like bromine (Br2) can be used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in the presence of a suitable solvent like chloroform (CHCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with cellular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-8-(4-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its combination of a thiophene ring and a methylphenyl group, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2,4-dimethyl-6-(4-methylphenyl)-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H17N5O2S/c1-12-6-8-13(9-7-12)25-14(15-5-4-10-28-15)11-24-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h4-11H,1-3H3

InChI Key

BFSVZSCVCJYXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5

Origin of Product

United States

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